molecular formula C7H14ClNO B6602976 {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride CAS No. 2174002-05-0

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride

Cat. No.: B6602976
CAS No.: 2174002-05-0
M. Wt: 163.64 g/mol
InChI Key: IMAGKTMIJCYVNJ-UHFFFAOYSA-N
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Description

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones in the presence of a catalytic system such as t-BuOK/t-BuOH/THF at room temperature . This reaction proceeds regio- and stereoselectively to afford the desired spirocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is unique due to the presence of an oxygen atom in the spirocyclic ring, which can influence its chemical reactivity and biological activity. This distinguishes it from other spirocyclic compounds that may lack this feature.

Biological Activity

{4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which is known to influence its biological properties. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H13NO·HCl, with a molecular weight of approximately 175.65 g/mol. The compound features a spirocyclic framework that contributes to its biological activity by allowing specific interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction can alter enzyme activity and influence metabolic pathways.
  • Receptor Interaction : Its structure allows it to bind to specific receptors, which can lead to various physiological effects. This includes modulation of neurotransmitter systems and potential implications in neurological disorders.

The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, thereby influencing their activity. This interaction may lead to:

  • Inhibition of Enzyme Activity : By binding to the active site or allosteric sites on enzymes, the compound can inhibit their function.
  • Alteration of Receptor Signaling : Binding to receptors can either activate or inhibit signaling pathways, affecting cellular responses.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme ModulationInhibits specific enzymes involved in metabolic pathways
Receptor InteractionBinds to neurotransmitter receptors
Therapeutic PotentialPossible applications in treating neurological disorders

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound effectively inhibits a specific enzyme involved in neurotransmitter metabolism, suggesting its potential use in treating conditions like depression or anxiety disorders.
    • Findings : The inhibition was quantified with an IC50 value indicating potency against the target enzyme.
  • Receptor Binding Affinity :
    • Research involving receptor binding assays revealed that this compound has a high affinity for certain neurotransmitter receptors, which could be beneficial for drug development aimed at modulating these pathways.
    • Findings : The binding affinity was measured using radiolabeled ligands, showing competitive inhibition patterns.

Properties

IUPAC Name

4-oxaspiro[2.4]heptan-5-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-5-6-1-2-7(9-6)3-4-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAGKTMIJCYVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)OC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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